Cas no 901267-94-5 (3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline)

3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with substituted phenyl groups at the 3- and 1-positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The ethyl and methoxy substituents enhance solubility and modulate reactivity, facilitating further functionalization. Its rigid fused-ring system contributes to stability, while the aromatic groups offer potential for π-π interactions, relevant in material science or drug design. The compound’s well-defined structure and synthetic versatility make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules or optoelectronic materials.
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline structure
901267-94-5 structure
Product Name:3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline
CAS No:901267-94-5
MF:C25H21N3O
MW:379.453745603561
CID:6584231
PubChem ID:20852785
Update Time:2025-05-24

3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline
    • 3-(4-ethylphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
    • F3407-1509
    • AKOS001805193
    • 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
    • 901267-94-5
    • Inchi: 1S/C25H21N3O/c1-3-17-8-10-18(11-9-17)24-22-16-26-23-7-5-4-6-21(23)25(22)28(27-24)19-12-14-20(29-2)15-13-19/h4-16H,3H2,1-2H3
    • InChI Key: IFHIWVJXVHOMBP-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C2N(C3=CC=C(OC)C=C3)N=C(C3=CC=C(CC)C=C3)C=2C=1

Computed Properties

  • Exact Mass: 379.168462302g/mol
  • Monoisotopic Mass: 379.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 39.9Ų

3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-1509-2μmol
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
901267-94-5
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1509-5μmol
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
901267-94-5
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-1509-10μmol
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
901267-94-5
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-1509-20μmol
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
901267-94-5
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-1509-1mg
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
901267-94-5
1mg
$54.0 2023-09-10
Life Chemicals
F3407-1509-2mg
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
901267-94-5
2mg
$59.0 2023-09-10
Life Chemicals
F3407-1509-3mg
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
901267-94-5
3mg
$63.0 2023-09-10
Life Chemicals
F3407-1509-4mg
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
901267-94-5
4mg
$66.0 2023-09-10
Life Chemicals
F3407-1509-5mg
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
901267-94-5
5mg
$69.0 2023-09-10
Life Chemicals
F3407-1509-10mg
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
901267-94-5
10mg
$79.0 2023-09-10

Additional information on 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo4,3-cquinoline

3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: A Comprehensive Overview

3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, identified by the CAS number 901267-94-5, is a complex heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazoloquinolines, which are known for their unique structural features and diverse biological activities. The molecule consists of a pyrazolo[4,3-c]quinoline core with two substituted phenyl groups: a 4-ethylphenyl group at position 3 and a 4-methoxyphenyl group at position 1. These substituents contribute to the compound's stability, solubility, and bioavailability, making it a promising candidate for further research and development.

The synthesis of 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves a multi-step process that typically includes nucleophilic aromatic substitution, cyclization, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such heterocyclic compounds with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.

In terms of biological activity, this compound has shown remarkable properties in preliminary studies. It exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it has demonstrated moderate anti-inflammatory effects, making it a potential candidate for the development of anti-inflammatory drugs. Recent studies have also highlighted its potential as a kinase inhibitor, which could be valuable in the treatment of various cancers and inflammatory diseases.

The structural versatility of 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline allows for further functionalization to enhance its pharmacokinetic properties. By modifying the substituents on the phenyl rings or introducing additional functional groups, researchers can tailor the compound's activity and selectivity for specific therapeutic targets. This approach has been widely adopted in drug discovery programs targeting complex diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

From an environmental perspective, the compound's stability and biodegradability are critical factors for its safe use in industrial and pharmaceutical applications. Recent eco-toxicological studies have indicated that 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has low toxicity to aquatic organisms under standard testing conditions. However, further research is required to assess its long-term environmental impact and degradation pathways.

In conclusion, 3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901267-94-5) represents a valuable addition to the arsenal of heterocyclic compounds with diverse biological activities. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a promising lead compound for drug discovery and development. Continued research into its properties and applications will undoubtedly unlock its full potential in addressing unmet medical needs.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司